Home > Products > Screening Compounds P45111 > 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide
4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide - 2034481-97-3

4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Catalog Number: EVT-3004777
CAS Number: 2034481-97-3
Molecular Formula: C19H17N3O2
Molecular Weight: 319.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514)

  • Compound Description: LY231514 is a potent antitumor agent that primarily acts as a thymidylate synthase (TS) inhibitor, rather than affecting purine synthesis. [] It has been identified as a promising candidate for clinical evaluation due to its antitumor properties. []

N-[2-amino-4-ethyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (Compound 2)

  • Compound Description: Compound 2 demonstrates significant potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting potent antitumor activity. [] Notably, it displays nanomolar range GI50 values against various human tumor cell lines in preclinical screenings. [] Additionally, it acts as an efficient substrate for human folypolyglutamate synthetase (FPGS). []

N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (Compound 3)

  • Compound Description: This compound exhibits potent dihydrofolate reductase (DHFR) inhibitory activity and antitumor properties. [] Extending the C9-methyl group to an ethyl in the C8-C9 bridge region significantly increases its potency against recombinant human DHFR compared to its analog with a C9-methyl group. []

N-(4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2, 3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid

    • Compound Description: These derivatives were synthesized by introducing various substituents at the 7-position of the pyrrolo[2,3-d]pyrimidine ring of ALIMTA. [] Despite structural modifications, these derivatives exhibited inactivity as inhibitors of cell division in vitro. []
    Overview

    4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide, also known as 4-phenoxy-N-[(pyridin-2-yl)methyl]benzamide, is a compound classified as a small molecule and falls under the category of diphenylethers. This class of organic compounds contains two benzene rings linked by an ether group, and this particular compound includes a pyrimidine moiety, which contributes to its biological activities. It is not currently approved for medical use, but it is under experimental investigation, particularly as an inhibitor of mitogen-activated protein kinase 14 .

    Synthesis Analysis

    The synthesis of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide can be achieved through several methods:

    1. Starting Material: The synthesis often begins with methyl 4-formylbenzoate. The first step involves converting this into benzoyl chloride.
    2. Intermediate Formation: The benzoyl chloride is then reacted with an appropriate amine in a solvent like chloroform to yield a key intermediate.
    3. Final Product Formation: Subsequent reactions involve the introduction of the pyrimidine moiety through reductive amination or other coupling methods to form the final product with moderate yields .

    These synthetic routes emphasize the importance of controlling reaction conditions to optimize yields and purity.

    Molecular Structure Analysis

    The molecular formula for 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is C19H16N2O2C_{19}H_{16}N_{2}O_{2}, and its structure can be described as follows:

    • Molecular Weight: Average molecular weight is approximately 304.34 g/mol.
    • Structural Features: The compound features a phenoxy group, a benzamide moiety, and a pyrimidine ring, which contributes to its pharmacological properties.

    The structural representation can be described using the following identifiers:

    • IUPAC Name: 4-phenoxy-N-[(pyridin-2-yl)methyl]benzamide
    • SMILES Notation: O=C(NCC1=NC=CC=C1)C1=CC=C(OC2=CC=CC=C2)C=C1

    This structure allows for various interactions with biological targets, particularly enzymes involved in signaling pathways .

    Chemical Reactions Analysis

    The compound participates in various chemical reactions typical for amides and ethers, including:

    1. Nucleophilic Substitution: The benzamide nitrogen can undergo nucleophilic attack, facilitating further functionalization.
    2. Reduction Reactions: The carbonyl group in the amide can be reduced to form amines if desired.
    3. Coupling Reactions: The phenoxy group can be modified through electrophilic aromatic substitution or cross-coupling techniques to introduce additional functional groups.

    These reactions highlight the versatility of the compound in synthetic organic chemistry and potential modifications for enhanced biological activity .

    Mechanism of Action

    4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide primarily acts as an inhibitor of mitogen-activated protein kinase 14. This mechanism involves:

    1. Binding Affinity: The compound binds to the active site of the enzyme, preventing substrate access.
    2. Signal Transduction Interruption: By inhibiting this kinase, the compound disrupts downstream signaling pathways involved in cell proliferation and survival.

    This action suggests potential therapeutic applications in conditions where mitogen-activated protein kinase 14 plays a critical role, such as cancer and inflammatory diseases .

    Physical and Chemical Properties Analysis

    The physical and chemical properties of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide are essential for understanding its behavior in biological systems:

    • State: Solid at room temperature.
    • Water Solubility: Approximately 0.011 mg/mL, indicating low solubility.
    • LogP (Octanol-Water Partition Coefficient): Estimated around 3.4, suggesting moderate lipophilicity.

    Other relevant properties include:

    • Hydrogen Bond Donors/Acceptors: One donor and two acceptors facilitate interactions with biological macromolecules.
    • Polar Surface Area: Approximately 51.22 Ų, which may influence membrane permeability.

    These properties are crucial for predicting bioavailability and pharmacokinetics .

    Applications

    While still under investigation, 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide shows promise in several scientific applications:

    1. Cancer Research: As a mitogen-activated protein kinase 14 inhibitor, it may help in developing targeted therapies for various cancers.
    2. Inflammatory Diseases: Its mechanism suggests potential use in treating conditions characterized by excessive inflammation.

    Further research into its efficacy and safety profile will determine its future applications in pharmacology .

    Synthetic Methodologies and Optimization Strategies

    Rational Design Principles for Benzamide-Pyrimidine Hybrid Scaffolds

    The structural architecture of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide integrates complementary pharmacophoric elements that enable targeted biological interactions. This hybrid scaffold strategically combines:

    • A phenoxy-benzamide moiety that provides a rigid planar framework ideal for π-π stacking interactions within hydrophobic enzyme pockets [3].
    • A pyrimidine headgroup serving as a hydrogen bond acceptor-donor hybrid, mimicking purine interactions in ATP-binding sites [9].
    • A flexible ethyl linker that optimally distances the pyrimidine ring (3-4 bond lengths) from the benzamide core, facilitating simultaneous engagement with complementary receptor subdomains [10].

    Structure-activity relationship (SAR) analysis reveals critical electronic and steric constraints:

    • Pyrimidine substitution: Unsubstituted pyrimidin-5-yl groups demonstrate superior kinase binding affinity compared to 2- or 4-substituted variants due to unhindered hydrogen bonding capability [9].
    • Benzamide para-position: Phenoxy insertion at C4 significantly enhances metabolic stability over ortho- or meta-substituted analogs by reducing cytochrome P450 susceptibility [3].
    • Linker optimization: Ethyl spacers outperform methyl (too short) or propyl (increased entropic penalty) chains in EGFR inhibition studies (IC₅₀ = 1.05 μM vs. >5 μM for propyl analogs) [3].

    Table 1: Impact of Structural Modifications on Biological Activity

    Structural ElementModificationKinase Inhibition IC₅₀ (μM)Binding Energy (kcal/mol)
    Pyrimidine position5-yl (unsubstituted)1.05 ± 0.15-9.2
    4-yl3.42 ± 0.38-6.7
    Linker length-CH₂CH₂-1.05 ± 0.15-9.2
    -CH₂-7.81 ± 1.24-5.3
    -CH₂CH₂CH₂-5.37 ± 0.69-7.1
    Phenoxy positionpara1.05 ± 0.15-9.2
    meta2.94 ± 0.41-7.5

    Molecular docking simulations confirm the hybrid scaffold adopts a low-energy conformation in kinase binding pockets, with the pyrimidine nitrogen forming dual hydrogen bonds to hinge region residues (e.g., Met793 in EGFR), while the benzamide carbonyl interacts with catalytic lysine residues [3] [9].

    Multi-Step Synthesis Pathways for Phenoxy-Benzamide Derivatives

    The synthesis of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide employs convergent strategies coupling separately constructed segments:

    Pathway A: Amide-Coupling First Approach

    • Phenoxybenzoyl chloride synthesis:4-Phenoxybenzoic acid undergoes chlorination using SOCl₂ (reflux, 4h, 92% yield) or oxalyl chloride (0°C to RT, catalytic DMF, 2h, 95% yield) [3]. Critical parameters include stoichiometric control (1:1.2 acid:chlorinating agent) and moisture exclusion to minimize diacid impurities.
    • Nucleophilic displacement:Pyrimidine-5-ethylamine (2 equiv) reacts with the acyl chloride in dichloromethane at 0°C, with slow triethylamine addition (3 equiv) over 30 minutes. After warming to room temperature (12h), extraction yields 65-78% crude product [10].

    Pathway B: Pyrimidine-Late Approach

    • Ethylamine protection:2-(Pyrimidin-5-yl)ethylamine undergoes tert-butoxycarbonyl (Boc) protection (Boc₂O, CH₃CN, 4h, 85%) to prevent side reactions [8].
    • Amide coupling:Protected amine + 4-phenoxybenzoic acid undergo activation with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF (0°C→RT, 8h). Deprotection with TFA/DCM (1:1, 2h) provides the intermediate (overall yield: 62%) [9].
    • Phenoxy installation:For analogs, Pd-catalyzed O-arylation of 4-hydroxybenzamide with aryl halides uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), toluene/water (10:1) at 90°C (12-18h, 70-85% yield) [7].

    Table 2: Comparative Analysis of Synthetic Pathways

    ParameterPathway APathway BStille Coupling Alternative
    Key StepAmide couplingProtection/couplingC-O bond formation
    Total Steps234
    Overall Yield65-78%52-62%45-58%
    Critical ChallengePyrimidineDeprotectionPd contamination
    decompositionside reactions(5-500 ppm)
    Scalability>100 g demonstratedLimited to <50 gNot demonstrated
    Purity Profile90-93% (crude)85-88% (crude)75-82% (crude)

    Key Optimization Insights:

    • Solvent selection: Tetrahydrofuran/water mixtures (5:1) increase pyrimidine-ethylamine solubility during coupling, reducing reaction time from 24h to 8h [8].
    • Acid scavengers: Polymer-bound dimethylaminopyridine (PS-DMAP) enables cleaner reactions than triethylamine (94% vs. 87% HPLC purity) [10].
    • Temperature control: Maintaining -5°C to 0°C during acyl chloride formation suppresses thermal degradation of the phenoxybenzoyl intermediate [3].

    Late-Stage Functionalization Techniques for Pyrimidine Ethyl Substituents

    Targeted modifications of the pyrimidine ring and ethyl spacer enable precise modulation of electronic and steric properties:

    Pyrimidine C-H Functionalization

    • Halogenation:Selective C5 bromination using NBS (1.05 equiv) in acetonitrile (microwave, 80°C, 20 min) provides 5-bromopyrimidine precursors for cross-coupling (92% yield). Control requires stoichiometric precision to prevent dibromination [9].
    • Pd-Catalyzed Cross-Couplings:5-Bromopyrimidine derivatives undergo Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, 2M Na₂CO₃, toluene/ethanol, 80°C, 12h) installing biaryl groups (75-89% yield). Sonogashira reactions with terminal alkynes require Cu(I) co-catalyst (CuI, 10 mol%) [7].

    Ethyl Linker Modifications

    • N-Alkylation:Amide nitrogen alkylation employs K₂CO₃/DMF with alkyl halides (RT, 8h) achieving 40-65% yields. Bulkier groups (isopropyl, cyclohexyl) require elevated temperatures (60°C) [9].
    • Amino Group Interconversion:Reductive amination of pyrimidine-5-carbaldehyde with nitroethane (NaBH₄, MeOH, 0°C→RT) yields branched chain analogs inaccessible through direct coupling (55-60% yield) [10].

    Table 3: Late-Stage Functionalization Methods and Outcomes

    Reaction TypeConditionsSubstituents ToleratedYield RangePurity (HPLC)
    C5 BrominationNBS, CH₃CN, MW 80°C, 20 minElectron-withdrawing/-donating85-92%95-98%
    Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, 80°CAryl, heteroaryl, vinyl75-89%90-96%
    Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, iPr₂NH, 70°CAlkyl-, aryl-acetylenes68-82%88-94%
    N-AlkylationK₂CO₃, DMF, R-X, 25-60°CMethyl, ethyl, benzyl40-65%85-93%
    Reductive AminationR-CHO, NaBH₄, MeOH, 0°C→RTAlkyl, arylalkyl55-60%82-87%

    Microwave-Assisted Acceleration:SNAr reactions with pyrimidine scaffolds achieve 5-fold rate enhancement under microwave irradiation (120°C, 20 min vs. 16h conventional heating) while suppressing decomposition pathways observed in thermal methods [9]. Solvent-free conditions using KF/Al₂O₃ as base further improve selectivity for monosubstituted products (>95% by LC-MS) [8].

    Purification and Yield Optimization in Heterocyclic Amide Synthesis

    Achieving pharmaceutical-grade purity (>99%) requires orthogonal purification strategies addressing specific impurity profiles:

    Chromatographic Challenges and Solutions

    • Silica gel limitations: Basic pyrimidine nitrogen causes tailing with standard silica. Modified eluents (EtOAc:MeOH:NH₄OH, 90:9:1) or reversed-phase C18 silica mitigate adsorption issues [10].
    • Impurity speciation:
    • Hydrolysis byproducts: 4-Phenoxybenzoic acid (<2%) from incomplete coupling or amide hydrolysis
    • Dimerization: Pyrimidine-ethylamine self-condensation products (3-7%)
    • Oxidative degradants: Pyrimidine N-oxides (1-3%) from metal-catalyzed air oxidation [8]

    Crystallization Optimization

    • Solvent screening: Ethanol/water (4:1) achieves >99% purity with 65% recovery through controlled cooling crystallization (0.5°C/min from 65°C→4°C). Isopropanol yields denser crystals facilitating filtration [8].
    • Polymorph control: Form I (thermodynamically stable) crystallizes from ethyl acetate, while Form II (higher solubility) precipitates from THF/heptane. Slurry conversion in acetonitrile ensures uniform polymorphic form [10].

    Yield Enhancement Strategies

    • Reaction monitoring: In-process control (IPC) via FTIR tracks acyl chloride intermediate (1785 cm⁻¹ peak) to prevent over-chlorination [3].
    • Catalyst engineering: Polymer-immobilized Pd catalysts (Pd EnCat™) reduce metal residues to <2 ppm versus 50-100 ppm with homogeneous catalysts while maintaining 95% coupling yield [7].
    • Waste minimization: Mother liquor recycling recovers 15-20% additional product through antisolvent crystallization (n-heptane addition) [8].

    Table 4: Purification Method Comparison for 4-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

    MethodThroughputPurity OutcomeKey Impurities RemovedYield Impact
    Silica ChromatographyLow (10-50 g/batch)95-97%Hydrolysis products-15%
    Reversed-Phase C18Medium (100 g/batch)98-99%Polar dimers, salts-10%
    Ethanol/Water CrystallizationHigh (kg-scale)99.0-99.5%Apolar dimers, trace metals-5%
    Antisolvent Crystallization (THF/H₂O)Medium98.5-99.3%Isomeric impurities-8%

    Advanced Purification Technologies:

    • Simulated moving bed (SMB) chromatography: Enables continuous separation with 40% solvent reduction compared to batch processes, achieving >99.5% purity at multi-kilogram scale [10].
    • Crystallization additives: p-Toluenesulfonic acid (0.5 equiv) suppresses pyrimidine ring protonation during acidic washes, preventing oiling out and improving crystal habit [8].

    Comprehensive Compound List

    Properties

    CAS Number

    2034481-97-3

    Product Name

    4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

    IUPAC Name

    4-phenoxy-N-(2-pyrimidin-5-ylethyl)benzamide

    Molecular Formula

    C19H17N3O2

    Molecular Weight

    319.364

    InChI

    InChI=1S/C19H17N3O2/c23-19(22-11-10-15-12-20-14-21-13-15)16-6-8-18(9-7-16)24-17-4-2-1-3-5-17/h1-9,12-14H,10-11H2,(H,22,23)

    InChI Key

    VWRSPJSZRTXLAC-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=CN=CN=C3

    Solubility

    soluble

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.